Alp-IN-1 Demonstrates >260-Fold Superior Potency Compared to the Standard ALP Inhibitor L-Phenylalanine
In a direct, head-to-head comparison under identical assay conditions, Alp-IN-1 (Compound 7e) exhibits substantially greater inhibitory activity against alkaline phosphatase than the widely used standard inhibitor L-Phenylalanine. Alp-IN-1 achieved an IC50 value of 0.308 ± 0.065 µM, whereas L-Phenylalanine displayed an IC50 of 80.2 ± 1.1 µM [1]. This represents an over 260-fold difference in potency, with the inhibitor concentration required for Alp-IN-1 being two orders of magnitude lower.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.308 ± 0.065 µM |
| Comparator Or Baseline | L-Phenylalanine, IC50 = 80.2 ± 1.1 µM |
| Quantified Difference | Alp-IN-1 is approximately 260-fold more potent (80.2 / 0.308). |
| Conditions | Biochemical alkaline phosphatase inhibition assay; values presented as Mean ± SEM. |
Why This Matters
This substantial increase in potency allows researchers to use a much lower concentration of Alp-IN-1 to achieve effective ALP inhibition, which can minimize potential off-target effects and cytotoxicity in cell-based assays.
- [1] Attaullah HM, Ejaz SA, et al. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches. BMC Chemistry. 2024;18(1):47. View Source
